molecular formula C11H10BrNO2 B1275202 ethyl 3-bromo-1H-indole-2-carboxylate CAS No. 91348-45-7

ethyl 3-bromo-1H-indole-2-carboxylate

Cat. No. B1275202
Key on ui cas rn: 91348-45-7
M. Wt: 268.11 g/mol
InChI Key: DRJWEOYWZOGNQU-UHFFFAOYSA-N
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Patent
US07981888B2

Procedure details

To a stirred solution of ethyl 1H-indole-2-carboxylate (9.45 g) in tetrahydrofuran (100 mL) was added N-bromosuccinimide (8.89 g, 50 mmol). The mixture was stirred at room temperature for 1 hour. The mixture was concentrated under vacuum and the residue was dissolved with water (100 ml) and diethyl ether (300 ml). The organic layer was washed with water brine and dried over Na2SO4. After filtration, concentration of solvent afforded the title compound.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].[Br:15]N1C(=O)CCC1=O>O1CCCC1>[Br:15][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
8.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with water (100 ml) and diethyl ether (300 ml)
WASH
Type
WASH
Details
The organic layer was washed with water brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, concentration of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(NC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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